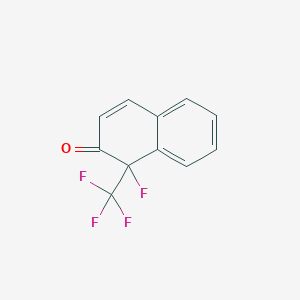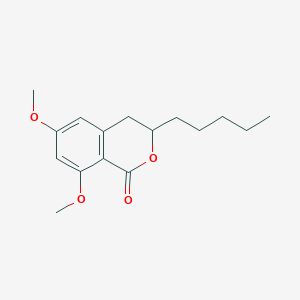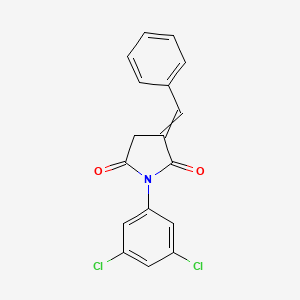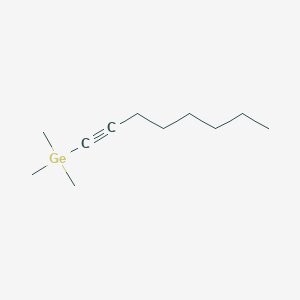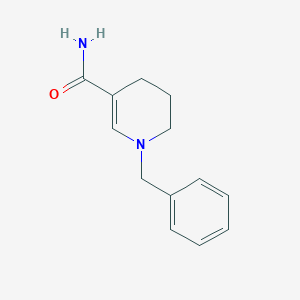
1-Chloro-1-nitropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-nitropropan-2-one is an organic compound with the molecular formula C₃H₄ClNO₃. It is a colorless liquid with a characteristic odor. This compound is known for its reactivity and is used in various chemical processes and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-1-nitropropan-2-one can be synthesized through the nitration of 1-chloropropan-2-one. The reaction typically involves the use of nitric acid and a suitable solvent under controlled temperature conditions to ensure the formation of the desired nitro compound.
Industrial Production Methods: Industrial production of this compound involves large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing by-products and waste. The reaction conditions are carefully monitored to maintain the desired temperature and pressure.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-1-nitropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Chloro-1-nitropropan-2-one is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for potential pharmaceutical applications, including drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-chloro-1-nitropropan-2-one involves its reactivity with nucleophiles. The compound acts as an alkylating agent, reacting with nucleophiles such as amino acids and DNA bases. This can lead to the formation of DNA adducts, which can cause mutations and other genetic damage.
Comparaison Avec Des Composés Similaires
1-Nitropropane: A nitroalkane with similar reactivity but different applications.
2-Nitropropane: Another nitroalkane used in industrial applications.
1-Chloro-3-nitropropan-2-ol: A compound with similar functional groups but different reactivity and applications.
Uniqueness: 1-Chloro-1-nitropropan-2-one is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its reactivity makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
62874-95-7 |
|---|---|
Formule moléculaire |
C3H4ClNO3 |
Poids moléculaire |
137.52 g/mol |
Nom IUPAC |
1-chloro-1-nitropropan-2-one |
InChI |
InChI=1S/C3H4ClNO3/c1-2(6)3(4)5(7)8/h3H,1H3 |
Clé InChI |
DZHOIPVCVXJOBC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C([N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Benzenesulfonyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14501400.png)
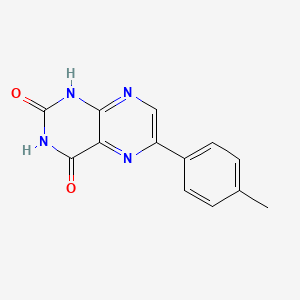
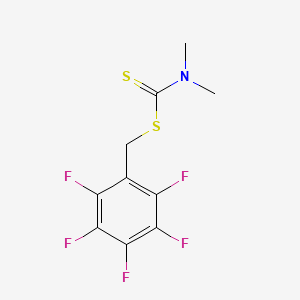
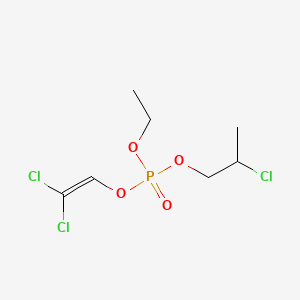

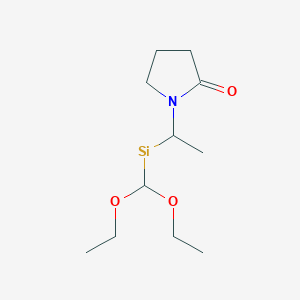
phosphanium](/img/structure/B14501447.png)
![O-[2-(4-Phenoxyphenoxy)cyclohexyl] ethylcarbamothioate](/img/structure/B14501449.png)
